

Optimizing Pifusertib dosing schedule to reduce toxicity

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Compound of Interest

Compound Name: Tas-117

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Pifusertib Dosing Optimization: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pifusertib (**TAS-117**) dosing schedules to mitigate toxicity while maintaining efficacy. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Pifusertib?

A1: Pifusertib (also known as **TAS-117**) is a potent and selective oral allosteric pan-Akt inhibitor.^{[1][2][3]} It targets all three Akt isoforms (Akt1, Akt2, and Akt3) with high affinity (IC₅₀ values of 4.8, 1.6, and 44 nM, respectively).^{[2][3][4]} By binding to the pleckstrin homology (PH) domain interface of Akt, Pifusertib blocks its translocation to the cell membrane. This prevents its activation by phosphorylation, thereby inhibiting downstream signaling pathways that control cell growth, proliferation, and survival, ultimately leading to apoptosis and autophagy.^[5]

Q2: What are the most common toxicities associated with Pifusertib and other Akt inhibitors?

A2: As with other inhibitors of the PI3K/Akt pathway, Pifusertib's toxicities are primarily "on-target" effects resulting from the inhibition of normal physiological processes. The most frequently reported dose-limiting and common adverse events include:

- Maculopapular Rash: A common skin toxicity due to the role of the Akt pathway in keratinocyte differentiation.[6][7]
- Hyperglycemia: This is a well-defined class toxicity. Akt is crucial for insulin-mediated glucose homeostasis, and its inhibition can decrease glucose transport and uptake.[5][8][9]
- Gastrointestinal Issues: Diarrhea, anorexia (loss of appetite), and nausea are frequently observed.[6][7][10]
- Fatigue: A common side effect reported with pan-PI3K inhibitors.[7]

In a phase 2 study of Pifusertib, grade 3-4 treatment-related adverse events included anorexia, and hyperglycemia.[11]

Q3: How can the dosing schedule of Pifusertib be optimized to reduce toxicity?

A3: Intermittent dosing has been identified as a key strategy to manage toxicities associated with Pifusertib and other PI3K/Akt inhibitors.[12] A clinical study revealed that an intermittent schedule allowed for a higher dose compared to continuous daily dosing while managing dose-limiting toxicities.[1][6] The recovery periods in an intermittent schedule may allow normal tissues to rebound from on-target effects, improving the overall safety profile.[12]

Q4: What specific dosing schedules for Pifusertib have been evaluated clinically?

A4: A phase 1/2 clinical trial for Pifusertib (**TAS-117**) evaluated both continuous and intermittent dosing schedules. The recommended phase 2 doses (RP2Ds) were determined based on managing a dose-limiting maculopapular rash[6]:

- Continuous Dosing: 16 mg administered orally once daily.
- Intermittent Dosing: 24 mg administered orally on a "4 days on, 3 days off" schedule.[1][6]

This intermittent schedule was found to be better tolerated than continuous dosing at higher concentrations.[\[12\]](#)

Q5: What biomarkers can be used to monitor Pifusertib activity and toxicity?

A5:

- Pharmacodynamic (PD) Biomarkers: To confirm target engagement, researchers can measure the phosphorylation status of direct Akt substrates. Western blotting of tumor biopsies or peripheral blood mononuclear cells (PBMCs) for phosphorylated PRAS40 (p-PRAS40) and phosphorylated GSK3 β (p-GSK3 β) can demonstrate pathway inhibition.[\[1\]](#)[\[13\]](#)[\[14\]](#)
- Toxicity Biomarkers:
 - Hyperglycemia: Regular monitoring of blood glucose levels is critical. In preclinical models, this can be done via tail vein blood sampling. In clinical settings, fasting blood glucose and HbA1c levels are key indicators.[\[8\]](#)[\[9\]](#)
 - Rash and Diarrhea: In preclinical studies, these are typically monitored through daily clinical observation and graded using a standardized scoring system.

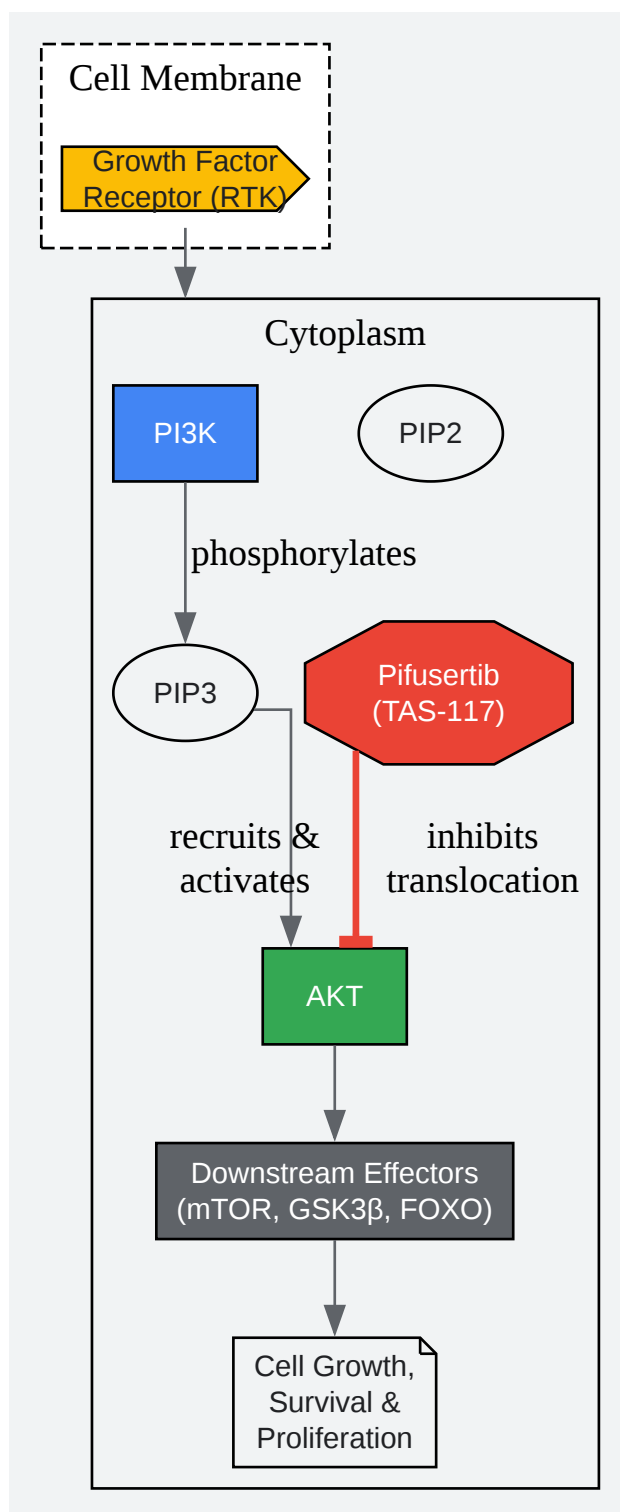
Quantitative Data Summary

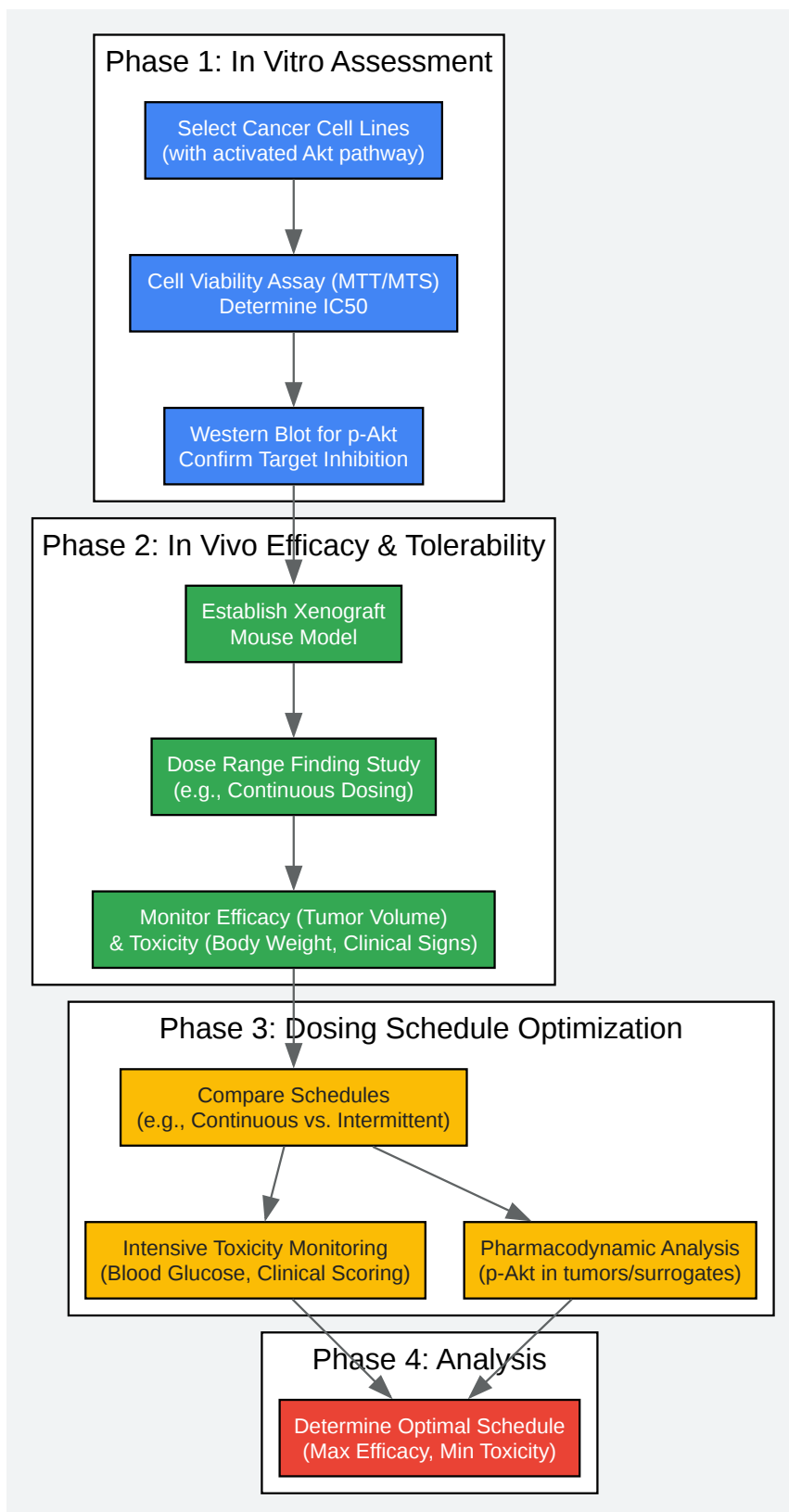
The following table summarizes the clinically evaluated dosing schedules for Pifusertib and associated key toxicities that informed the optimization strategy.

Dosing Schedule	Dose	Key Dose-Limiting Toxicity	Other Reported Grade ≥ 3 Toxicities	Population	Reference
Continuous	16 mg Daily	Maculopapular Rash	Anorexia, Hyperglycemia	Patients with GI Cancers	[6]
Intermittent	24 mg (4 days on / 3 days off)	Maculopapular Rash	Anorexia, Hyperglycemia	Patients with Non-GI Cancers	[1] [6]

Visualizations

Signaling Pathway Diagram





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